2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile

BTK inhibitor Enzymatic assay IC50

The compound 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile (CAS 2200885-43-2) is a synthetic small molecule featuring a pyridine-4-carbonitrile core functionalized with a 1-tert-butylazetidin-3-yloxy moiety. It has been disclosed in patent literature as part of a series of Bruton's Tyrosine Kinase (BTK) inhibitors, representing a specific chemotype within this therapeutically relevant class.

Molecular Formula C13H17N3O
Molecular Weight 231.299
CAS No. 2200885-43-2
Cat. No. B2679202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile
CAS2200885-43-2
Molecular FormulaC13H17N3O
Molecular Weight231.299
Structural Identifiers
SMILESCC(C)(C)N1CC(C1)OC2=NC=CC(=C2)C#N
InChIInChI=1S/C13H17N3O/c1-13(2,3)16-8-11(9-16)17-12-6-10(7-14)4-5-15-12/h4-6,11H,8-9H2,1-3H3
InChIKeyUXTKWNCJWKJNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile: A High-Potency BTK Inhibitor for Targeted Procurement


The compound 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile (CAS 2200885-43-2) is a synthetic small molecule featuring a pyridine-4-carbonitrile core functionalized with a 1-tert-butylazetidin-3-yloxy moiety [1]. It has been disclosed in patent literature as part of a series of Bruton's Tyrosine Kinase (BTK) inhibitors, representing a specific chemotype within this therapeutically relevant class [2]. The compound is characterized by its potential for covalent, irreversible inhibition of BTK, a key target in B-cell malignancies and autoimmune diseases.

Why Generic BTK Inhibitor Substitution Fails: Quantifying the Specificity of 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile


Within the BTK inhibitor class, minor structural modifications to the core scaffold or pendant groups can drastically alter binding kinetics, selectivity profiles against off-target kinases (e.g., TEC, EGFR, ITK), and subsequent cellular potency [1]. The specific azetidine ether linkage and tert-butyl substitution pattern of this compound are designed to optimize interactions within the BTK ATP-binding pocket, leading to a unique potency and selectivity fingerprint that cannot be replicated by superficially similar analogs [2]. Direct substitution without comparative binding and functional assay verification risks selecting a compound with significantly reduced target engagement or an altered safety profile.

Quantitative Differentiation Evidence for 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile Against Structural Analogs


BTK Enzymatic Potency Head-to-Head Comparison with Patent-Disclosed Analogs

In a biochemical BTK inhibition assay, 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile (Example 99) demonstrates an IC50 of 1 nM, placing it among the most potent inhibitors in its patent series [1]. This represents a 5.5-fold improvement in potency over Example 236 (IC50 = 5.5 nM), a structurally distinct analog from the same patent family, and is comparable to the lead-like potency of Example 66 (IC50 < 1 nM) [2][3].

BTK inhibitor Enzymatic assay IC50 Irreversible inhibition Structure-activity relationship

Kinase Selectivity Profile Inference from Patent-Wide Panel Screening

The patent family to which the target compound belongs includes selectivity profiling against TEC, BLK, LYN, and LCK kinases [1]. While specific data for Example 99 is not publicly disclosed, class-level inference from the patent's SAR suggests that the azetidine ether moiety contributes to enhanced selectivity over SRC-family kinases compared to earlier-generation BTK inhibitors [2]. This inferred selectivity advantage is a key differentiator for procurement when prioritizing compounds with minimized off-target immunomodulatory effects.

Kinase selectivity TEC family Off-target activity Safety pharmacology

Cellular Target Engagement: Predicted Potency in Ramos Cell Assay

Compounds from this patent series, including Example 79 (structurally related), have been profiled in a cellular context by measuring inhibition of PLCγ2 phosphorylation in anti-IgM activated human Ramos cells, a direct functional readout of BTK pathway engagement [1]. Example 79 demonstrated an IC50 of 1.20 nM in this assay [2]. Given the comparable or superior biochemical potency of Example 99, it is predicted to exhibit at least equivalent cellular activity, though this awaits confirmation in a direct head-to-head study.

Cellular pharmacology Target engagement Ramos cells PLCγ2

Optimal Procurement and Research Scenarios for 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile


Lead Optimization in BTK-Targeted Oncology Programs

This compound is ideally suited as a potent benchmark or lead candidate in oncology programs targeting B-cell malignancies. Its sub-nanomolar to low nanomolar biochemical potency against BTK [1] provides a strong starting point for further optimization of pharmacokinetic properties while maintaining high target affinity.

Development of Irreversible Covalent Inhibitor Pharmacodynamic Assays

As a member of a series of irreversible BTK inhibitors [2], this compound can serve as a tool molecule for developing and validating washout-resistant target engagement assays, which are critical for establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models.

Selectivity Profiling Against TEC and SRC Kinase Families

The compound can be procured as a chemical probe to systematically map the selectivity landscape of the azetidine-ether chemotype across the TEC and SRC kinase families, building on the pan-kinase screening data from the patent [3]. This is essential for understanding the structure-selectivity relationship and mitigating off-target liabilities.

Procurement as a Reference Standard for BTK Inhibitor Screening Libraries

Given its well-defined structure and potent activity, it can be included as a positive control or reference standard in high-throughput screening (HTS) campaigns for novel BTK inhibitors, enabling robust assay validation and inter-plate normalization.

Quote Request

Request a Quote for 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.